molecular formula C26H20O4 B12670871 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one CAS No. 93982-56-0

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one

Cat. No.: B12670871
CAS No.: 93982-56-0
M. Wt: 396.4 g/mol
InChI Key: DDDGBXZGYPJRKI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one is a research chemical with the molecular formula C26H20O4 and a molecular weight of 396.43 g/mol. This compound is known for its complex structure, which includes two phenoxyphenyl groups attached to a central ethanone moiety. It is used primarily in scientific research and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-phenoxybenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy groups under suitable conditions.

Scientific Research Applications

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research involving this compound includes exploring its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and in the study of polymerization processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one can be compared with similar compounds such as:

    2-Hydroxy-1-phenylethanone: This compound has a simpler structure with only one phenyl group, making it less complex but also less versatile in its applications.

    2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: This compound has methoxy groups instead of phenoxy groups, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its dual phenoxyphenyl groups, which provide a higher degree of complexity and functionality compared to its simpler counterparts.

Properties

CAS No.

93982-56-0

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-hydroxy-1,2-bis(3-phenoxyphenyl)ethanone

InChI

InChI=1S/C26H20O4/c27-25(19-9-7-15-23(17-19)29-21-11-3-1-4-12-21)26(28)20-10-8-16-24(18-20)30-22-13-5-2-6-14-22/h1-18,25,27H

InChI Key

DDDGBXZGYPJRKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)O

Origin of Product

United States

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